![molecular formula C9H15NPb B14270131 2-[(Trimethylplumbyl)methyl]pyridine CAS No. 185255-31-6](/img/structure/B14270131.png)
2-[(Trimethylplumbyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylplumbyl)methyl]pyridine is an organometallic compound that features a pyridine ring substituted with a trimethylplumbyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylplumbyl)methyl]pyridine typically involves the reaction of pyridine with trimethylplumbyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the lead center of the trimethylplumbyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors could be employed to enhance reaction efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trimethylplumbyl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The trimethylplumbyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, alkylating agents, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(Trimethylplumbyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and biological activity.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as lead-based semiconductors and other electronic components.
Mecanismo De Acción
The mechanism of action of 2-[(Trimethylplumbyl)methyl]pyridine involves its interaction with molecular targets through its lead center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: A simpler analog without the trimethylplumbyl group.
2-(Trimethylsilyl)methylpyridine: Similar structure but with a silicon atom instead of lead.
2-(Trimethylgermyl)methylpyridine: Contains a germanium atom in place of lead.
Uniqueness
2-[(Trimethylplumbyl)methyl]pyridine is unique due to the presence of the lead atom, which imparts distinct chemical properties compared to its silicon and germanium analogs. The lead center can engage in different types of coordination chemistry and redox reactions, making it valuable for specific applications in materials science and catalysis.
Propiedades
Número CAS |
185255-31-6 |
|---|---|
Fórmula molecular |
C9H15NPb |
Peso molecular |
344 g/mol |
Nombre IUPAC |
trimethyl(pyridin-2-ylmethyl)plumbane |
InChI |
InChI=1S/C6H6N.3CH3.Pb/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H2;3*1H3; |
Clave InChI |
XDTGMLLGZWLZJU-UHFFFAOYSA-N |
SMILES canónico |
C[Pb](C)(C)CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


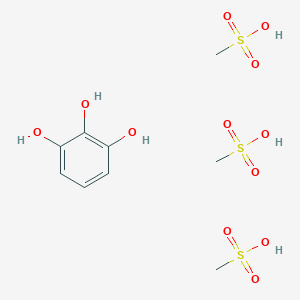
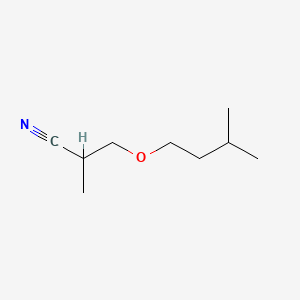
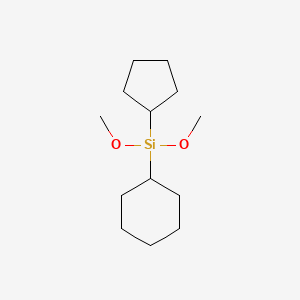

![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
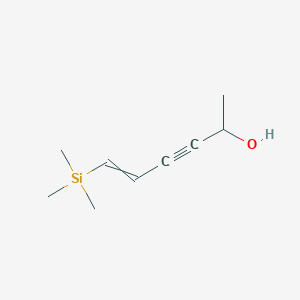

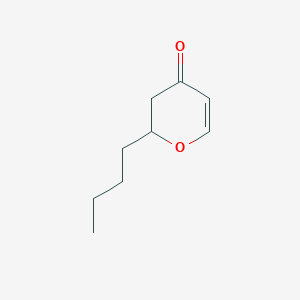
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
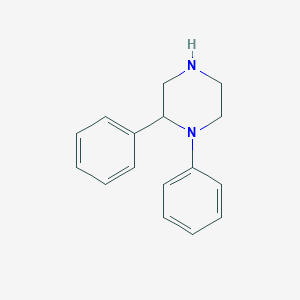
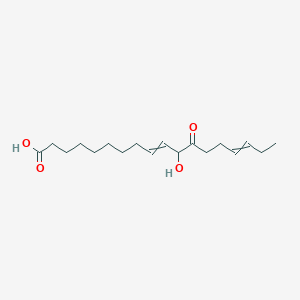
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

